5-Fluoro-2-(trifluoromethyl)pyridin-4-amine
Overview
Description
5-Fluoro-2-(trifluoromethyl)pyridin-4-amine is a chemical compound with an amine and a trifluoromethyl group substituted on its pyridine core . It is involved in many syntheses of active pharmaceutical ingredients (APIs), such as naporafenib, a RAF inhibitor used in the treatment of RAF-driven cancers .
Synthesis Analysis
The synthesis of this compound involves several steps. For instance, in the synthesis of tipranavir, a chiral auxiliary was initially used, but later, a practical asymmetric synthesis was also reported . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, prepared from 2,5-CTF, is achieved in the final synthesis step .Molecular Structure Analysis
The molecular structure of this compound is represented by the empirical formula C6H5F3N2 . The molecule has a molecular weight of 162.11 .Chemical Reactions Analysis
This compound can undergo a Chichibabin reaction to introduce an additional amine group in the para-position . The resulting product is employed in the synthesis of oral checkpoint kinase inhibitor for immunotherapy .Physical and Chemical Properties Analysis
This compound is a solid compound . It has a melting point of 58-62 °C .Scientific Research Applications
Catalytic Processes and Synthesis
5-Fluoro-2-(trifluoromethyl)pyridin-4-amine and its derivatives play a pivotal role in catalytic processes and synthesis. Shigeno et al. (2019) demonstrated the deprotonative functionalization of pyridine derivatives with aldehydes, showcasing the efficient reaction of pyridine substrates with electron-withdrawing substituents, including fluoro and trifluoromethyl moieties, at ambient conditions (Shigeno et al., 2019). Furthermore, Sukach et al. (2015) utilized 4-(trifluoromethyl)pyrimidin-2(1H)-ones for the synthesis of trifluoromethylated 4,5-dihydroorotic acid analogues, highlighting the importance of these compounds in the development of new analogues and their esters (Sukach et al., 2015).
Modular Synthesis and Chemical Transformation
Song et al. (2016) introduced a one-pot Michael addition/[5 + 1] annulation/dehydrofluorinative aromatization reaction sequence for the regioselective synthesis of various substituted pyridines. This method underscores the versatility of this compound in modular synthesis and chemical transformations (Song et al., 2016).
Applications in Material Science
The compound and its derivatives have implications in material science as well. Xie et al. (2001) synthesized soluble fluoro-polyimides by reacting fluorine-containing aromatic diamine with aromatic dianhydrides, indicating the role of such compounds in producing materials with excellent thermal stability, low moisture absorption, and high hygrothermal stability (Xie et al., 2001).
Mechanism of Action
Target of Action
5-Fluoro-2-(trifluoromethyl)pyridin-4-amine is involved in the synthesis of active pharmaceutical ingredients (APIs), such as naporafenib, a RAF inhibitor used in the treatment of RAF-driven cancers . The primary target of this compound is the RAF protein, which plays a crucial role in the RAS/RAF/MEK/ERK pathway, a critical cell signaling pathway that regulates cell growth and survival .
Mode of Action
The compound interacts with its target, the RAF protein, by inhibiting its activity. This inhibition disrupts the RAS/RAF/MEK/ERK signaling pathway, leading to the cessation of cell growth and survival signals . This disruption can lead to the death of cancer cells, particularly those driven by RAF .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the RAS/RAF/MEK/ERK pathway. This pathway is crucial for transmitting signals from surface receptors to the DNA in the cell nucleus, controlling cell growth and survival. By inhibiting RAF, the compound disrupts this pathway, potentially leading to the death of cancer cells .
Result of Action
The result of the action of this compound is the potential inhibition of cell growth and survival, particularly in RAF-driven cancers. By inhibiting the RAF protein and disrupting the RAS/RAF/MEK/ERK pathway, the compound can lead to the death of cancer cells .
Safety and Hazards
Future Directions
Currently, the major use of 5-Fluoro-2-(trifluoromethyl)pyridin-4-amine derivatives is in the protection of crops from pests . Several derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of this compound will be discovered in the future .
Biochemical Analysis
Biochemical Properties
5-Fluoro-2-(trifluoromethyl)pyridin-4-amine plays a significant role in biochemical reactions, particularly in the synthesis of active pharmaceutical ingredients (APIs) and other bioactive compounds. It interacts with various enzymes and proteins, often serving as a building block for more complex molecules. For instance, it is involved in the synthesis of RAF inhibitors used in cancer treatment . The nature of these interactions typically involves the formation of covalent bonds with the active sites of enzymes, leading to inhibition or modulation of their activity.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of key signaling molecules, thereby altering the cellular response to various stimuli. Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as enzymes and receptors, altering their conformation and activity. This binding often results in enzyme inhibition or activation, depending on the specific target. Furthermore, this compound can influence gene expression by interacting with DNA or RNA, leading to changes in transcriptional and translational processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may diminish over extended periods due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular processes, which may be beneficial or detrimental depending on the context.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting specific enzymes or modulating signaling pathways. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions . Threshold effects are often observed, where a certain dosage level is required to achieve the desired therapeutic outcome without causing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can undergo biotransformation, leading to the formation of metabolites that may retain biological activity or be excreted from the body . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential interactions with other drugs.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . The compound’s distribution can affect its overall efficacy and toxicity, as well as its ability to reach target sites within the body.
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall impact on cellular processes.
Properties
IUPAC Name |
5-fluoro-2-(trifluoromethyl)pyridin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F4N2/c7-3-2-12-5(1-4(3)11)6(8,9)10/h1-2H,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXLQUFVYDUXVTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1C(F)(F)F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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